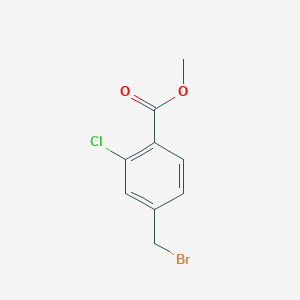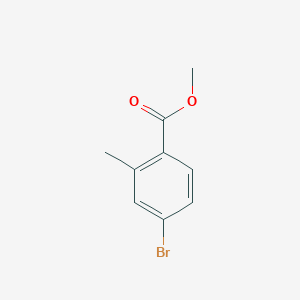
4-Hydroxy-2-methylpyrimidine
説明
4-Hydroxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors . The specific targets for 2-Methylpyrimidin-4-ol would need to be identified through further experimental studies.
Mode of Action
It’s known that the hydroxyl group in 2-methylpyrimidin-4-ol can undergo acetylation with acetyl chloride or acetic anhydride to form the corresponding acetate ester . Also, the nitrogen in the pyrimidine ring can act as a nucleophile and undergo alkylation reactions with alkyl halides or sulfonates . These reactions suggest that 2-Methylpyrimidin-4-ol can interact with its targets and induce changes at the molecular level.
Biochemical Pathways
For instance, they are involved in the de novo purine and pyrimidine biosynthesis pathways, which are essential for nucleic acid synthesis and cellular metabolism .
Pharmacokinetics
Pharmacokinetics studies generally involve understanding how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are influenced by the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics .
Action Environment
The action, efficacy, and stability of 2-Methylpyrimidin-4-ol can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage conditions . Additionally, factors such as pH, temperature, and the presence of other molecules could influence the compound’s interactions with its targets and its overall efficacy.
生化学分析
Biochemical Properties
2-Methylpyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of pyrimidine metabolism. It interacts with several enzymes and proteins, influencing various metabolic pathways. One of the key enzymes it interacts with is dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This interaction is crucial for the regulation of pyrimidine biosynthesis, impacting the overall nucleotide pool within the cell .
Additionally, 2-Methylpyrimidin-4-ol can bind to certain proteins, altering their function and stability. For instance, it has been observed to interact with pyrimidine salvage enzymes, which are responsible for recycling pyrimidine bases . These interactions highlight the compound’s role in maintaining nucleotide balance and ensuring efficient DNA and RNA synthesis.
Cellular Effects
2-Methylpyrimidin-4-ol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis .
Furthermore, 2-Methylpyrimidin-4-ol can impact gene expression by acting as a modulator of transcription factors. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, DNA repair, and metabolic processes . The compound also affects cellular metabolism by influencing the activity of enzymes involved in nucleotide synthesis and degradation, thereby altering the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 2-Methylpyrimidin-4-ol involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the interaction. For example, it inhibits dihydroorotate dehydrogenase by binding to its active site, preventing the enzyme from catalyzing the oxidation of dihydroorotate to orotate . This inhibition can lead to a decrease in pyrimidine nucleotide synthesis, affecting DNA and RNA production.
Additionally, 2-Methylpyrimidin-4-ol can activate certain transcription factors by binding to their regulatory domains. This activation can result in changes in gene expression, promoting the transcription of genes involved in cell growth and survival . These molecular interactions underscore the compound’s ability to modulate various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylpyrimidin-4-ol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-Methylpyrimidin-4-ol can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Methylpyrimidin-4-ol vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting nucleotide synthesis and supporting DNA repair mechanisms . At higher doses, it can exhibit toxic effects, such as inducing oxidative stress and causing cellular damage .
Metabolic Pathways
2-Methylpyrimidin-4-ol is involved in several metabolic pathways, including the pyrimidine salvage pathway and the de novo synthesis pathway. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and recycling of pyrimidine nucleotides . These interactions can affect the overall metabolic flux and the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Methylpyrimidin-4-ol is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can bind to intracellular proteins and be transported to different cellular compartments.
The distribution of 2-Methylpyrimidin-4-ol within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes . These factors determine its localization and accumulation in specific tissues, impacting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Methylpyrimidin-4-ol is critical for its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
In the nucleus, 2-Methylpyrimidin-4-ol can interact with transcription factors and influence gene expression. In the cytoplasm, it can modulate enzyme activity and metabolic processes. In mitochondria, the compound can affect energy production and oxidative stress responses . These diverse localizations highlight the multifaceted roles of 2-Methylpyrimidin-4-ol in cellular function.
特性
IUPAC Name |
2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIDYOLZFAQBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941718 | |
| Record name | 2-Methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19875-04-8 | |
| Record name | 4-Hydroxy-2-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary tautomeric form of 4-Hydroxy-2-methylpyrimidine in different solvents?
A1: this compound predominantly exists in the lactam form (4(3H)-pyrimidone) in protic solvents like methanol and n-butanol. Interestingly, while this holds true for non-polar solvents like n-hexane with the 5-H and 5-CH3 derivatives, the 5-carbethoxy derivative favors the lactim form (4-pyrimidinol) in n-hexane.
Q2: How do ethereal solvents influence the tautomeric equilibrium of 5-carbethoxy-4-hydroxy-2-methylpyrimidine?
A2: The addition of ethereal solvents like ethyl ether, n-propyl ether, and p-dioxane to a solution of 5-carbethoxy-4-hydroxy-2-methylpyrimidine in n-hexane shifts the equilibrium towards the lactam form (4(3H)-pyrimidone). This shift is attributed to the association of the ether molecules with the pyrimidine derivative, favoring the lactam tautomer.
Q3: Are there limitations to using photometric titration for determining the basicity of this compound derivatives?
A4: While photometric titration is a viable method for determining the basicity of many this compound derivatives, it presents challenges when dealing with very weak bases. For instance, 5-carbethoxy-4-hydroxy-2-methylpyrimidine and its methyl derivatives posed difficulties due to their low basicity (pKa < 2), leading to significant errors in measurements.
Q4: What insights have ultraviolet spectrophotometry studies provided regarding the interaction of 5-carbethoxy-4-hydroxy-2-methylpyrimidine with alcohols?
A5: Ultraviolet spectrophotometry studies revealed that the conversion of the lactim form of 5-carbethoxy-4-hydroxy-2-methylpyrimidine to its lactam form upon the addition of methanol or n-butanol to a solution in n-hexane is driven by the association of two alcohol molecules with the pyrimidine derivative. This association was quantitatively assessed, with association constants (K1) determined as 1483 ± 29 for methanol and 1279 ± 19 for n-butanol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















